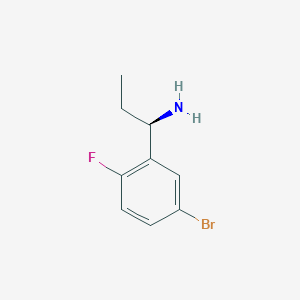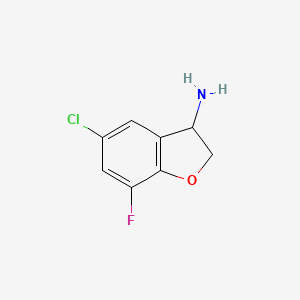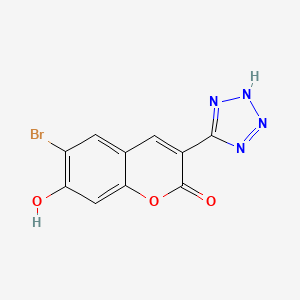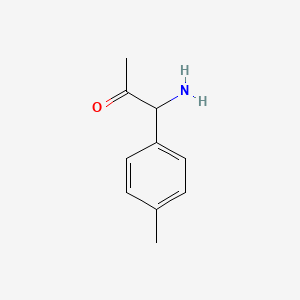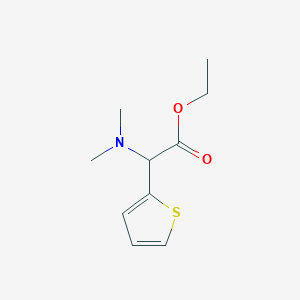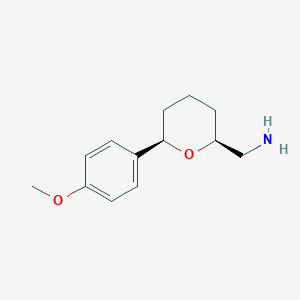
((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine is a complex organic compound characterized by its tetrahydropyran ring structure and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the methoxyphenyl group is introduced to the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the tetrahydropyran ring provides structural stability. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2S,6R)-6-(4-Hydroxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine
- ((2S,6R)-6-(4-Methylphenyl)tetrahydro-2H-pyran-2-YL)methanamine
- ((2S,6R)-6-(4-Chlorophenyl)tetrahydro-2H-pyran-2-YL)methanamine
Uniqueness
((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as hydroxy, methyl, or chloro groups.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
[(2S,6R)-6-(4-methoxyphenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-7-5-10(6-8-11)13-4-2-3-12(9-14)16-13/h5-8,12-13H,2-4,9,14H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
XQGIGPRZKCYCQZ-QWHCGFSZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CN |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCC(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
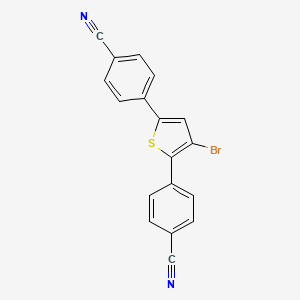


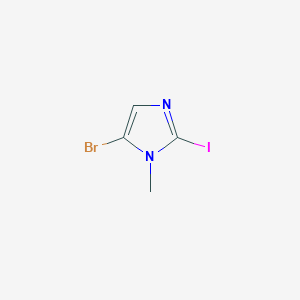
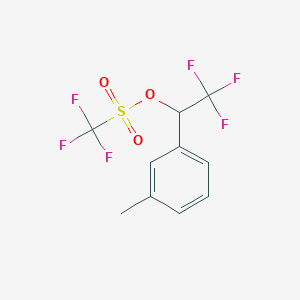
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)

